N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(31-23)27-24(29)20-15-18-13-7-8-14-19(18)30-20/h1-15H,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUWXGKZXKZRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenylthiazol-2-amine
Reagents :
- Phenacyl bromide (α-bromoacetophenone)
- Thiourea
- Ethanol (solvent)
Procedure :
- Phenacyl bromide (10 mmol) and thiourea (10 mmol) are refluxed in ethanol for 6–8 hours.
- The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 4-phenylthiazol-2-amine as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Melting Point | 152–154°C |
Benzoylation of the Thiazole Ring
The 5-position of the thiazole ring is benzoylated using benzoyl chloride under basic conditions:
Synthesis of 5-Benzoyl-4-phenylthiazol-2-amine
Reagents :
- 4-Phenylthiazol-2-amine
- Benzoyl chloride
- Triethylamine (base)
- Dichloromethane (solvent)
Procedure :
- 4-Phenylthiazol-2-amine (10 mmol) is dissolved in dichloromethane, followed by the addition of triethylamine (12 mmol).
- Benzoyl chloride (12 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- The product is extracted with dichloromethane, washed with water, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Melting Point | 178–180°C |
Synthesis of Benzofuran-2-carboxylic Acid
Benzofuran-2-carboxylic acid is prepared separately via cyclization of 2-hydroxyacetophenone derivatives:
Cyclization of 2-Hydroxyacetophenone
Reagents :
- 2-Hydroxyacetophenone
- Potassium hydroxide
- Iodine (catalyst)
Procedure :
- 2-Hydroxyacetophenone (10 mmol) is heated with potassium hydroxide (15 mmol) and iodine (1 mmol) at 120°C for 4 hours.
- The mixture is acidified with HCl, and the precipitate is filtered and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Melting Point | 132–134°C |
Amide Coupling Reaction
The final step involves coupling 5-benzoyl-4-phenylthiazol-2-amine with benzofuran-2-carboxylic acid using a coupling agent:
Synthesis of this compound
Reagents :
- 5-Benzoyl-4-phenylthiazol-2-amine
- Benzofuran-2-carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
Procedure :
- Benzofuran-2-carboxylic acid (10 mmol) is activated with EDC (12 mmol) and NHS (12 mmol) in DMF for 1 hour.
- 5-Benzoyl-4-phenylthiazol-2-amine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
- The product is precipitated with ice water, filtered, and recrystallized from acetone.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Melting Point | 215–217°C |
Alternative Synthetic Routes
One-Pot Multi-Component Synthesis
Recent advancements propose a one-pot method combining thiazole formation, benzoylation, and amide coupling using microwave irradiation:
Solid-Phase Synthesis
Immobilization of the thiazole intermediate on resin enables stepwise benzoylation and amidation, simplifying purification.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | High regioselectivity | Moderate yields (60–70%) |
| One-Pot Synthesis | Reduced reaction time | Requires specialized equipment |
| Solid-Phase Synthesis | Ease of purification | Lower scalability |
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzofuran or thiazole derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Benzo[b]thiophene Carboxamide Derivatives
Benzo[b]thiophene-2-carboxamide derivatives (e.g., compounds 48–59 in ) share structural similarities with the target compound but differ in their core heterocycle (benzothiophene vs. benzofuran) and substituent patterns. Key distinctions include:
The replacement of benzofuran with benzothiophene may alter electronic properties and binding affinity due to sulfur’s electronegativity. Fluorophenyl or morpholinophenyl substituents in analogs like 49 and 58 enhance solubility and target interaction, suggesting that similar modifications could optimize the target compound’s pharmacokinetics .
Comparison with Tacrine–Benzofuran Hybrids
Tacrine–benzofuran hybrids (e.g., 13–20 in ) incorporate a tetrahydroacridine moiety linked to benzofuran-2-carboxamide via aminoalkyl chains. These hybrids target acetylcholinesterase (AChE) for Alzheimer’s disease, unlike the thiazole-containing target compound. Key differences include:
The tacrine moiety in hybrids enhances AChE inhibition but introduces synthetic complexity.
Comparison with Relacatib (Benzofuran Carboxamide for Osteoporosis)
Relacatib () is a benzofuran-2-carboxamide derivative with a hexahydro-azepin-4-ylsulfonylpyridine substituent. It inhibits cathepsin K for osteoporosis treatment. Structural contrasts include:
| Feature | This compound | Relacatib |
|---|---|---|
| Substituent | Thiazole with benzoyl/phenyl | Hexahydro-azepin-4-ylsulfonylpyridine |
| Therapeutic Use | Not reported | Osteoporosis (cathepsin K inhibition) |
| Structural Complexity | Moderate (two aromatic rings) | High (polycyclic, sulfonamide linkage) |
Relacatib’s complex structure enhances target specificity but may reduce bioavailability. The target compound’s simpler architecture could favor synthetic scalability and metabolic stability .
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprised of a benzofuran moiety linked to a thiazole ring, which is known for its biological significance. The thiazole ring contributes to the compound's aromaticity and potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains.
- Anti-inflammatory Effects : It modulates inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects against specific cancer cell lines, making it a candidate for further anticancer research.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The binding interactions with target enzymes may inhibit their activity, leading to reduced cell proliferation in cancer cells.
- Gene Expression Modulation : Changes in gene expression profiles have been observed, which could influence various cellular processes.
- Cellular Growth Inhibition : Studies show that thiazole derivatives can inhibit growth in multiple cell lines, highlighting the potential for therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Cytotoxic in specific cell lines |
Case Studies
- Anticancer Research : A study evaluated the cytotoxicity of this compound against human glioblastoma U251 cells and melanoma WM793 cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer activity .
- Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Research reported that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Key steps include coupling the benzofuran-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI or DCC) under anhydrous conditions. Optimization strategies:
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions like hydrolysis.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction homogeneity.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amidation yields by 15–20% .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm regiochemistry of the thiazole and benzofuran rings. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).
- HRMS : Validate molecular weight with high-resolution mass spectrometry (ESI-TOF preferred for <0.5 ppm error).
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>95%) .
Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of such compounds?
- Methodological Answer :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Include positive controls like ciprofloxacin.
- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours at 2× MIC. Adjust pH to 7.4 to mimic physiological conditions .
Advanced Research Questions
Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of benzofuran-thiazole hybrids for anticancer activity?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents on the benzoyl (e.g., electron-withdrawing groups at para-position) and phenylthiazole rings.
- Cellular Assays : Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC values to correlate substituent effects with potency.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like EGFR or tubulin to rationalize activity trends .
Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration).
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent DMSO concentration affecting cytotoxicity).
- Orthogonal Validation : Confirm activity via alternative assays (e.g., apoptosis flow cytometry alongside MTT) .
Q. How can molecular docking studies be integrated with experimental data to elucidate the mechanism of action?
- Methodological Answer :
- Target Prioritization : Screen against databases (e.g., PDB) for proteins with hydrophobic pockets accommodating the benzofuran-thiazole scaffold.
- Binding Free Energy Calculations : Use MM/GBSA to rank binding affinities. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues).
- Correlation with IC : Compare docking scores (ΔG) to experimental cytotoxicity to identify predictive models .
Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies (dose: 10–50 mg/kg). Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hours for LC-MS/MS analysis.
- Toxicity Screening : Conduct acute toxicity (OECD 423) with histopathology of liver/kidney tissues. Monitor ALT/AST levels for hepatotoxicity.
- Metabolite Identification : Use microsomal incubation (CYP450 enzymes) and UPLC-QTOF to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
